molecular formula C13H23Cl3O2 B13763736 Undecyl trichloroacetate CAS No. 74339-49-4

Undecyl trichloroacetate

Cat. No.: B13763736
CAS No.: 74339-49-4
M. Wt: 317.7 g/mol
InChI Key: ZKEYPXQCWNXAQG-UHFFFAOYSA-N
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Description

Undecyl trichloroacetate, also known as trichloroacetic acid undecyl ester, is an organic compound with the molecular formula C₁₃H₂₃Cl₃O₂. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of acetic acid or its derivatives, followed by esterification with undecanol. The process may involve the use of catalysts such as calcium hypochlorite to accelerate the reaction. The crude product is then purified through crystallization or distillation to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Undecyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and undecanol.

    Reduction: It can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and undecanol.

    Reduction: Less chlorinated esters.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Undecyl trichloroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of undecyl trichloroacetate involves its interaction with biological molecules through esterification and hydrolysis reactions. It can act as an acylating agent, modifying proteins and other macromolecules. The molecular targets include enzymes and receptors, where it can inhibit or activate specific pathways depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetic acid: A strong acid used in biochemistry and medicine.

    Dichloroacetic acid: A less chlorinated analogue with similar properties.

    Chloroacetic acid: A precursor for various chemical syntheses.

Uniqueness

Undecyl trichloroacetate is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogues. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties.

Properties

CAS No.

74339-49-4

Molecular Formula

C13H23Cl3O2

Molecular Weight

317.7 g/mol

IUPAC Name

undecyl 2,2,2-trichloroacetate

InChI

InChI=1S/C13H23Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-18-12(17)13(14,15)16/h2-11H2,1H3

InChI Key

ZKEYPXQCWNXAQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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